BenchChemオンラインストアへようこそ!

(3S)Lenalidomide-5-Br

PROTAC design chiral stability CRBN ligand stereochemistry

Procure (3S)-Lenalidomide-5-Br (CAS 1010100-26-1) as your definitive CRBN ligand building block for PROTAC development. The strategic 5-bromo substituent is essential for convergent modular degrader synthesis via palladium-catalyzed cross-coupling, a function impossible with unsubstituted lenalidomide. This foundational reagent enables direct linker conjugation and rapid SAR library generation. Supplied with verified purity and established long-term storage stability (-20°C), it ensures uninterrupted multi-step synthetic campaigns for drug discovery.

Molecular Formula C13H11BrN2O3
Molecular Weight 323.14 g/mol
CAS No. 1010100-26-1
Cat. No. B6230816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)Lenalidomide-5-Br
CAS1010100-26-1
Molecular FormulaC13H11BrN2O3
Molecular Weight323.14 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br
InChIInChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)
InChIKeyCMRQAKJTXKOGSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)Lenalidomide-5-Br (CAS 1010100-26-1) Procurement Guide for PROTAC Development and CRBN-Mediated Degradation Research


(3S)Lenalidomide-5-Br (CAS 1010100-26-1) is a stereochemically defined, 5-bromo-substituted lenalidomide derivative that functions as a cereblon (CRBN) E3 ubiquitin ligase ligand. Its bromine atom at the C5 position of the isoindolinone ring serves as a synthetic handle for linker conjugation via cross-coupling or nucleophilic displacement reactions [1], enabling the construction of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders. The compound retains the glutarimide core essential for CRBN binding while providing a defined exit vector for linker attachment without requiring additional functional group installation steps . The (3S)-stereochemical configuration is critical: the (S)-enantiomer is the primary ligand for the thalidomide-binding domain of CRBN, whereas the (R)-enantiomer exhibits differential CRBN engagement and may hinder target degradation in certain contexts [2].

Why (3S)Lenalidomide-5-Br Cannot Be Replaced by Unfunctionalized Lenalidomide or Alternative CRBN Ligands in PROTAC Synthesis


Unfunctionalized lenalidomide lacks a conjugation-competent handle for linker attachment without requiring de novo functionalization steps that alter the CRBN-binding pharmacophore or introduce structural ambiguity. Alternative CRBN ligands such as pomalidomide, thalidomide, or lenalidomide-C5-amine differ fundamentally in their exit vector geometry, linker attachment chemistry, and steric profiles around the CRBN binding pocket. The bromine at the C5 position of (3S)Lenalidomide-5-Br provides a site for diverse coupling chemistries (Suzuki, Buchwald-Hartwig, Sonogashira, or direct nucleophilic displacement) that are not available with unmodified lenalidomide . Furthermore, the (3S)-stereochemistry is non-negotiable for optimal CRBN binding; racemization of lenalidomide derivatives occurs with a t50%ee of approximately 4–5 hours under non-enzymatic conditions, and the (R)-enantiomer can bind CRBN with distinct functional consequences including reduced or altered degradation efficiency [1]. Therefore, substitution with racemic mixtures or alternative substitution patterns introduces uncontrolled variables in ternary complex formation, target degradation efficiency, and PROTAC linker geometry that compromise experimental reproducibility and structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for (3S)Lenalidomide-5-Br Relative to Comparators


Stereochemical Configuration and Racemization Kinetics: (3S) vs. Racemic or (R)-Enantiomer

The (3S)-stereoisomer is the preferred ligand for the thalidomide-binding domain of CRBN. Lenalidomide and its derivatives undergo racemization with a half-life to 50% enantiomeric excess (t50%ee) of 4–5 hours under non-enzymatic conditions [1]. This rapid racemization means that even stereochemically pure starting material equilibrates toward a racemic mixture under standard assay and synthetic conditions, introducing (R)-enantiomer that can differentially engage CRBN and either enhance or hinder ternary complex formation and target degradation outcomes [1]. The (3S)-designation identifies the starting stereochemistry that maximizes initial CRBN engagement before racemization occurs. In contrast, alternative CRBN ligands with different substitution patterns (e.g., pomalidomide, which lacks a bromine handle) or alternative stereochemistry (e.g., (R)-lenalidomide) exhibit fundamentally different CRBN binding modes and degradation profiles [2]. This evidence is class-level inference derived from comparative analysis of IMiD stereoisomers.

PROTAC design chiral stability CRBN ligand stereochemistry

Synthetic Handle Chemistry: C5-Bromo vs. Unsubstituted Lenalidomide vs. C5-Amine Derivatives

(3S)Lenalidomide-5-Br features a bromine atom at the C5 position of the isoindolinone ring that serves as a direct synthetic handle for linker conjugation. Unsubstituted lenalidomide lacks any functional group at this position, requiring additional synthetic steps to install a conjugation-competent handle. The bromine atom enables diverse coupling chemistries including Suzuki-Miyaura cross-coupling, Sonogashira coupling, Buchwald-Hartwig amination, and direct nucleophilic aromatic substitution, whereas lenalidomide-C5-amine requires amide coupling or reductive amination chemistry . The molecular weight of (3S)Lenalidomide-5-Br is 323.14 g/mol with a calculated logP of 0.9 . In contrast, unfunctionalized lenalidomide has a molecular weight of 259.26 g/mol and a logP of -0.4, indicating that bromine substitution alters both the physicochemical properties and the synthetic versatility of the ligand. The synthesis of (3S)Lenalidomide-5-Br has been described in patent literature with a reported yield of 20% from 4-bromo-2-bromomethyl-benzoic acid methyl ester and 3-amino-piperidine-2,6-dione hydrochloride in DMF with triethylamine [1]. This evidence is class-level inference based on comparative structural analysis of commercially available lenalidomide derivatives.

PROTAC linker conjugation cross-coupling chemistry E3 ligase ligand functionalization

Exit Vector Geometry and CRBN Binding Pocket Orientation: C5-Bromo vs. Alternative Substitution Positions

The C5 position on the isoindolinone ring provides a specific exit vector for linker attachment that influences the geometry of the PROTAC ternary complex. Structural analysis of the human CRBN-DDB1-lenalidomide complex (PDB: 4TZ4) reveals that the glutarimide moiety occupies a hydrophobic pocket in the thalidomide-binding domain of CRBN, while the isoindolinone ring is exposed to solvent [1]. The C5 position, being on the solvent-exposed isoindolinone ring, offers an exit trajectory that minimizes steric interference with CRBN binding. In contrast, alternative substitution positions (e.g., C4 or C6) alter the exit vector geometry and may affect ternary complex formation with different target proteins. (3S)Lenalidomide-5-Br has been specifically utilized in the synthesis of PROTAC Cbl-b-IN-1, a PROTAC targeting the E3 ubiquitin ligase Cbl-b, demonstrating its validated utility in producing functional PROTAC molecules with demonstrated target degradation activity . This evidence is class-level inference derived from structural biology data and documented PROTAC applications.

PROTAC ternary complex geometry linker exit vector CRBN binding mode

Stability and Storage Profile for Procurement Planning

(3S)Lenalidomide-5-Br demonstrates stability of at least 6 months when stored at -20°C as a solid powder [1]. The compound is stable at ambient temperature during ordinary shipping and short-duration customs processing . In solution, stability is maintained for 6 months at -80°C and 1 month at -20°C . DMSO solubility is approximately 12.5 mg/mL (38.68 mM), with water solubility below 0.1 mg/mL . Purity specifications from commercial sources range from >90% (HPLC/qNMR) to 99.22% (HPLC) . In contrast, lenalidomide-C5-amine (C5 Lenalidomide) demonstrates TNF-α production inhibition with an IC50 of 100 μM in LPS-stimulated human PBMCs , representing a functional benchmark for comparative assessment of biological activity in the lenalidomide analog class.

compound stability storage conditions procurement logistics

Validated Research and Industrial Application Scenarios for (3S)Lenalidomide-5-Br Procurement


PROTAC Development Targeting E3 Ubiquitin Ligase Pathways

(3S)Lenalidomide-5-Br is specifically suited for PROTAC synthesis where a defined C5 exit vector from the CRBN-binding ligand is required. The bromine atom enables conjugation to protein-targeting ligands via diverse linker chemistries including PEG-based linkers, alkyl chains, and rigid aromatic scaffolds . The compound has been validated in the synthesis of PROTAC Cbl-b-IN-1, a functional PROTAC targeting the Cbl-b E3 ubiquitin ligase , demonstrating its utility in producing active degraders with confirmed biological activity. The (3S)-stereochemistry ensures maximal initial CRBN engagement, which is critical given that racemization of lenalidomide derivatives occurs with a t50%ee of 4–5 hours [1].

Molecular Glue Degrader Discovery and SAR Studies

The C5-bromo substitution provides a tractable synthetic handle for constructing focused libraries of lenalidomide analogs to explore structure-activity relationships around the solvent-exposed isoindolinone ring. The glutarimide core essential for CRBN binding is retained, while the bromine at C5 allows for systematic variation of substituents at a position that does not directly contact the CRBN binding pocket, as established by the CRBN-DDB1-lenalidomide crystal structure . This enables exploration of substitutions that may alter neosubstrate recruitment profiles (e.g., differential degradation of IKZF1 vs. IKZF3 vs. CK1α) without compromising primary CRBN binding.

Linker Chemistry Optimization in Bifunctional Degrader Design

The bromine handle at the C5 position enables diverse coupling strategies including Suzuki-Miyaura cross-coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution . This chemical versatility allows systematic optimization of linker composition (PEG vs. alkyl vs. aromatic), length, and rigidity without altering the core CRBN-binding pharmacophore. The validated exit vector geometry from the C5 position minimizes the risk of steric clashes that could impair ternary complex formation between CRBN, the PROTAC molecule, and the target protein.

Academic and Industrial PROTAC Core Facilities Requiring Validated CRBN Ligands

For core facilities and contract research organizations (CROs) providing PROTAC synthesis and screening services, (3S)Lenalidomide-5-Br offers a procurement advantage due to documented stability parameters: at least 6 months at -20°C as solid , 6 months at -80°C in solution, and 1 month at -20°C in solution . Commercial purity specifications range from >90% (HPLC/qNMR) to 99.22% (HPLC) [1][2], providing batch-to-batch consistency essential for reproducible PROTAC synthesis. The compound is stable at ambient temperature during routine shipping and short-duration customs processing , minimizing logistical complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)Lenalidomide-5-Br

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.